molecular formula C23H22Cl2N2O4S2 B13835596 2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate

2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate

Cat. No.: B13835596
M. Wt: 525.5 g/mol
InChI Key: DHDJYVMFFOSPDB-UHFFFAOYSA-M
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Description

2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization reactions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydrochloric acid (HCl) or other acidic reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other benzothiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents for diseases such as tuberculosis and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-ethylbenzoxazolium tetrafluoroborate
  • 3-Ethyl-2-chlorobenzoxazolium tetrafluoroborate
  • 2-Chloro-3-ethyl-1,3-benzoxazol-3-ium

Uniqueness

Compared to similar compounds, 2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate exhibits unique chemical properties due to its specific structural configuration.

Properties

Molecular Formula

C23H22Cl2N2O4S2

Molecular Weight

525.5 g/mol

IUPAC Name

(2E)-2-[2-chloro-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)cyclopent-2-en-1-ylidene]-3-ethyl-1,3-benzothiazole;perchlorate

InChI

InChI=1S/C23H22ClN2S2.ClHO4/c1-3-25-17-9-5-7-11-19(17)27-22(25)15-13-14-16(21(15)24)23-26(4-2)18-10-6-8-12-20(18)28-23;2-1(3,4)5/h5-12H,3-4,13-14H2,1-2H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

DHDJYVMFFOSPDB-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/3\CCC(=C3Cl)C4=[N+](C5=CC=CC=C5S4)CC.[O-]Cl(=O)(=O)=O

Canonical SMILES

CCN1C2=CC=CC=C2SC1=C3CCC(=C3Cl)C4=[N+](C5=CC=CC=C5S4)CC.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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